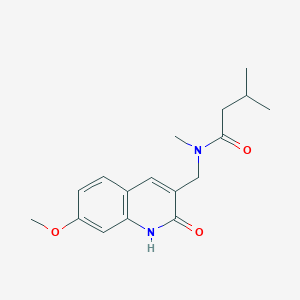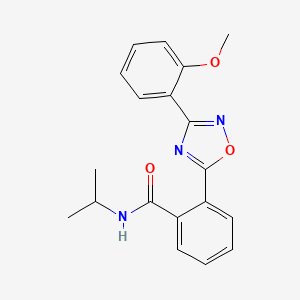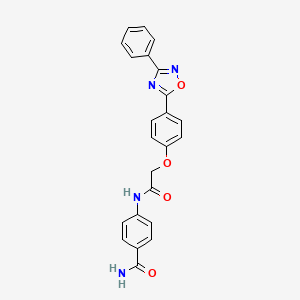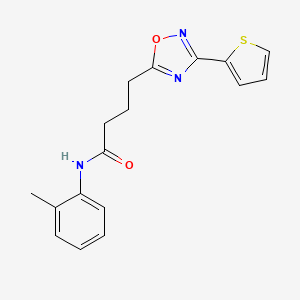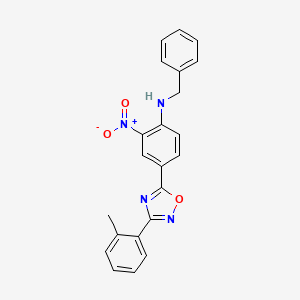
N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research. This compound belongs to the family of oxadiazole derivatives and has been synthesized using several methods.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline varies depending on the application. In the case of antimicrobial activity, it has been shown to inhibit the growth of various bacteria and fungi by disrupting the cell membrane. In the case of anticancer activity, it has been shown to induce apoptosis in cancer cells by activating caspases. Additionally, it has been shown to inhibit the activity of tyrosinase and acetylcholinesterase by binding to the active site of these enzymes.
Biochemical and physiological effects:
N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inhibiting the activity of acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline in lab experiments is its potential in various fields of research. It has shown promising results in antimicrobial, anticancer, and antioxidant studies. Additionally, it has been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the study of N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline. One potential direction is the development of fluorescent sensors using this compound. Additionally, further studies are needed to determine the potential use of this compound in the treatment of various diseases. Further studies are also needed to determine the safe dosage and potential side effects of this compound.
Métodos De Síntesis
N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline can be synthesized using various methods. One of the most common methods involves the reaction of o-tolyl hydrazine with 4-nitrobenzaldehyde to form 3-(o-tolyl)-1,2,4-oxadiazole. The resulting compound is then reacted with benzylamine and 4-nitroaniline to form N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline.
Aplicaciones Científicas De Investigación
N-benzyl-2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline has shown potential in various fields of scientific research. It has been studied for its antimicrobial, anticancer, and antioxidant properties. This compound has also been studied for its ability to inhibit enzymes such as tyrosinase and acetylcholinesterase. Additionally, it has been studied for its potential use in the development of fluorescent sensors.
Propiedades
IUPAC Name |
N-benzyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-15-7-5-6-10-18(15)21-24-22(29-25-21)17-11-12-19(20(13-17)26(27)28)23-14-16-8-3-2-4-9-16/h2-13,23H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJKLDFJHZXSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

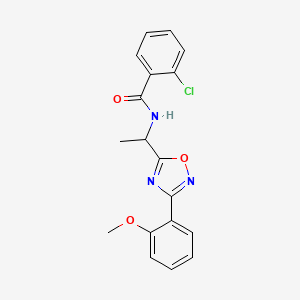
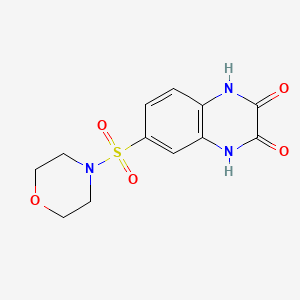



![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7717517.png)
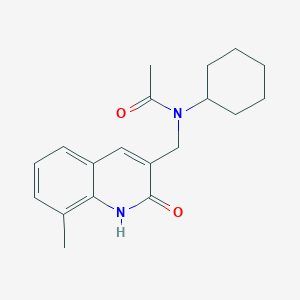
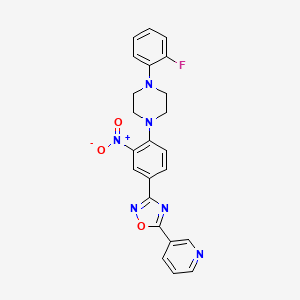
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7717532.png)
